![molecular formula C19H23N3 B3851909 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine](/img/structure/B3851909.png)
1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine
Overview
Description
1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine, also known as PAPP, is a compound that has been the subject of scientific research due to its potential applications in the field of medicine. PAPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It increases the levels of serotonin in the brain by inhibiting its reuptake, leading to an antidepressant effect. 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine also activates the 5-HT1A receptors, which are involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, leading to an antidepressant effect. 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine has also been shown to decrease the levels of cortisol, a stress hormone, indicating an anxiolytic effect. Additionally, 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its ability to selectively inhibit serotonin reuptake and activate 5-HT1A receptors, making it a useful tool for studying the effects of serotonin in the brain. However, one limitation is that 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine has not been extensively studied for its potential side effects, and its safety profile is not well established.
Future Directions
There are several future directions for research on 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine. One area of research could focus on studying the safety and tolerability of 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine in humans. Another direction could be to explore the potential use of 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine in combination with other drugs for cancer therapy. Additionally, further studies could investigate the potential use of 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder.
Scientific Research Applications
1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential applications in the field of medicine. One of the primary areas of research has been in the treatment of cancer. Studies have shown that 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 1-(3-phenyl-2-propen-1-yl)-4-(4-pyridinylmethyl)piperazine has also been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-(pyridin-4-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-5-18(6-3-1)7-4-12-21-13-15-22(16-14-21)17-19-8-10-20-11-9-19/h1-11H,12-17H2/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIMKNMRCFZLKF-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-phenylprop-2-enyl]-4-(pyridin-4-ylmethyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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